2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that belongs to the class of ketones. It features a chlorophenyl group and an oxolane ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with an oxolane derivative under specific conditions. Common reagents used in the synthesis include:
- 2-Chlorobenzaldehyde
- Oxolane derivatives
- Catalysts such as acids or bases to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
- Oxidation : Conversion to corresponding carboxylic acids or other oxidized forms.
- Reduction : Formation of alcohols or other reduced derivatives.
- Substitution : Replacement of the chlorine atom with other functional groups.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Substitution reagents : Nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one has several applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include:
- Enzymes : Inhibition or activation of enzymatic pathways.
- Receptors : Binding to cellular receptors to modulate biological responses.
- Pathways : Alteration of metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds:
- 2-(2-Chlorophenyl)ethan-1-one : Lacks the oxolane ring, making it less complex.
- 1-(2-Chlorophenyl)-2-(oxolan-2-yl)ethan-1-one : Similar structure but different positioning of functional groups.
Uniqueness: 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is unique due to the presence of both the chlorophenyl group and the oxolane ring, which confer specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(oxolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYVSQVFXRVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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